molecular formula C14H18BrNO B1406518 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline CAS No. 1627971-57-6

6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline

Cat. No. B1406518
CAS RN: 1627971-57-6
M. Wt: 296.2 g/mol
InChI Key: DMEGZRXLVVJNEZ-UHFFFAOYSA-N
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Description

“6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline” is an organic compound that contains an indoline group, which is a type of heterocycle. It also contains a bromine atom and a tetrahydropyran group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indoline derivative with a bromine-containing reagent. The tetrahydropyran group could potentially be introduced through a reaction with a suitable alcohol .


Molecular Structure Analysis

The molecule contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The tetrahydropyran group is a six-membered ring containing an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atom in the indoline ring, which can act as a nucleophile or a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy and possibly quite reactive. The oxygen atom in the tetrahydropyran ring could potentially allow for hydrogen bonding .

Scientific Research Applications

Synthesis of 2H-Pyrans

The tetrahydro-2H-pyran moiety present in the compound is a structural motif found in many natural products and is a key intermediate in constructing these structures . The synthesis of 2H-pyrans is significant due to their presence in a variety of biologically active molecules, making them valuable in medicinal chemistry for drug design and discovery.

Valence Isomerism Studies

The compound can be used to study valence isomerism, a phenomenon where compounds with the same molecular formula exist in multiple structural forms . Understanding the physicochemical factors affecting valence isomerism between 2H-pyrans and their isomeric forms can provide insights into the stability and reactivity of these heterocycles.

Heterocyclic Chemistry

Heterocycles are a central part of organic chemistry and pharmaceuticals. The tetrahydro-2H-pyran ring is a common heterocyclic structure, and the compound can be used to explore new reactions and syntheses in heterocyclic chemistry .

Catalysis Research

The compound may serve as a substrate in catalysis research, particularly in reactions involving the formation of cyclic ethers or lactones. Its structure could be used to test the efficiency of various catalysts, such as platinum, cerium, or gold, in intramolecular hydroalkoxylation reactions .

Biological Activity Profiling

Due to the presence of the bromo-indoline and tetrahydro-2H-pyran components, the compound could be used to profile biological activity. It may interact with biological targets, providing a basis for the development of new therapeutic agents .

Material Science Applications

The compound’s structural features make it a candidate for material science applications, particularly in the development of organic electronic materials. Its potential for forming stable, conjugated systems could be explored for use in organic semiconductors or photovoltaic materials .

Safety and Hazards

As with any chemical compound, handling “6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The potential applications of “6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline” would depend on its specific physical and chemical properties, as well as its biological activity. It could potentially be of interest in the field of medicinal chemistry or materials science .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The downstream effects of these influences would depend on the specific pathways and targets involved.

Pharmacokinetics

The compound’s molecular weight is 2962 g/mol, which could potentially influence its bioavailability

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

6-bromo-1-(oxan-4-ylmethyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-13-2-1-12-3-6-16(14(12)9-13)10-11-4-7-17-8-5-11/h1-2,9,11H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEGZRXLVVJNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CCC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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